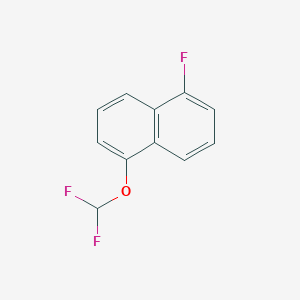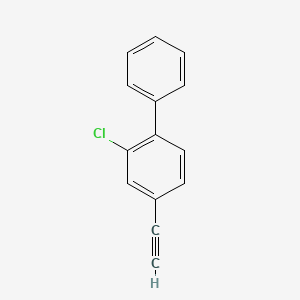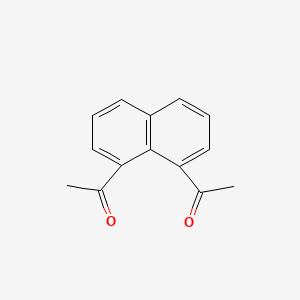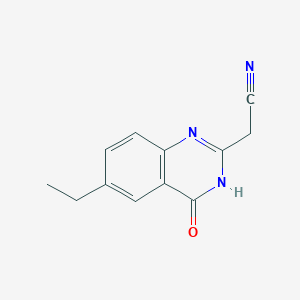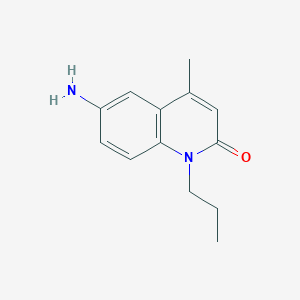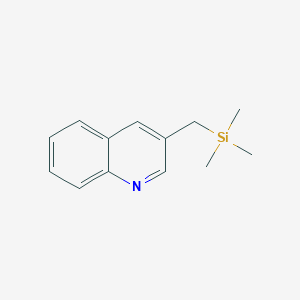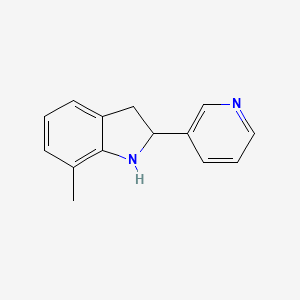
7-Methyl-2-(pyridin-3-yl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-2-(pyridin-3-yl)indoline is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indoline core with a methyl group at the 7th position and a pyridin-3-yl group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(pyridin-3-yl)indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core. The specific conditions for the synthesis of this compound would involve the use of appropriate starting materials and catalysts to introduce the methyl and pyridin-3-yl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
7-Methyl-2-(pyridin-3-yl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions would depend on the specific transformation desired, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions would include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological and chemical properties .
科学的研究の応用
7-Methyl-2-(pyridin-3-yl)indoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
作用機序
The mechanism of action of 7-Methyl-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to 7-Methyl-2-(pyridin-3-yl)indoline include other indole derivatives such as:
- 7-Methylindole
- 2-(Pyridin-3-yl)indole
- 7-Methyl-2-(pyridin-2-yl)indoline
Uniqueness
What sets this compound apart from these similar compounds is the specific substitution pattern on the indoline core, which can lead to unique biological and chemical properties. The presence of both the methyl and pyridin-3-yl groups at specific positions can influence the compound’s reactivity, binding affinity, and overall activity in various applications .
特性
分子式 |
C14H14N2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
7-methyl-2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H14N2/c1-10-4-2-5-11-8-13(16-14(10)11)12-6-3-7-15-9-12/h2-7,9,13,16H,8H2,1H3 |
InChIキー |
MREUROVNQPKHTO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)CC(N2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B15068688.png)
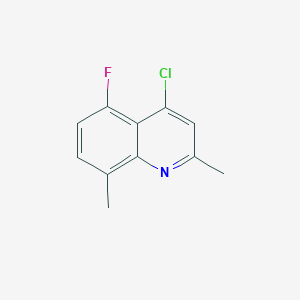
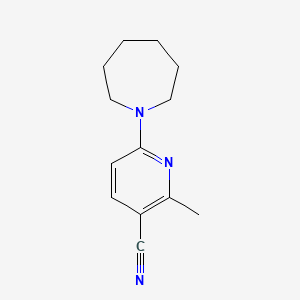
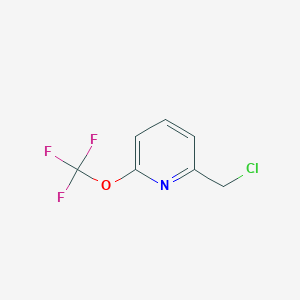
![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B15068726.png)
